

# Application Notes: Tetra-sulfo-Cy7 DBCO for Live-Cell Imaging

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## Compound of Interest

Compound Name: Tetra-sulfo-Cy7 DBCO

Cat. No.: B15552593

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These application notes provide a comprehensive overview and detailed protocols for the use of **Tetra-sulfo-Cy7 DBCO** in live-cell imaging experiments. This near-infrared (NIR) fluorescent probe is an exceptional tool for visualizing and tracking biomolecules in their native cellular environment due to its high water solubility, photostability, and biocompatibility. Its application in copper-free click chemistry allows for specific and efficient labeling of azide-modified targets within living systems.

## Introduction to Tetra-sulfo-Cy7 DBCO

**Tetra-sulfo-Cy7 DBCO** is a highly water-soluble and photostable near-infrared dye.<sup>[1]</sup> It is spectrally similar to other popular dyes in the 750 nm range, such as Alexa Fluor® 750 and DyLight® 750.<sup>[1]</sup> The key features of **Tetra-sulfo-Cy7 DBCO** are its dibenzocyclooctyne (DBCO) group and the tetra-sulfonation of the Cy7 core. The DBCO moiety enables a highly efficient and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.<sup>[2]</sup> <sup>[3]</sup> This reaction is ideal for live-cell applications as it eliminates the need for a cytotoxic copper catalyst.<sup>[4]</sup><sup>[5]</sup> The sulfonation enhances its hydrophilicity, which minimizes non-specific binding and aggregation in aqueous environments, leading to improved signal-to-noise ratios in imaging experiments.<sup>[1]</sup><sup>[6]</sup> The fluorescence of this dye is stable over a wide pH range (pH 4 to 10) and its emission in the near-infrared spectrum minimizes autofluorescence from biological samples.<sup>[1]</sup><sup>[7]</sup>

## Principle of Application

The use of **Tetra-sulfo-Cy7 DBCO** in live-cell imaging typically involves a two-step process. First, a biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically, enzymatically, or chemically tagged with an azide group. This is often achieved by introducing azide-modified metabolic precursors (e.g., azide-modified sugars) to the cell culture.<sup>[8]</sup> These precursors are incorporated into biomolecules by the cell's natural metabolic pathways. In the second step, the cells are treated with **Tetra-sulfo-Cy7 DBCO**. The DBCO group on the dye reacts specifically and covalently with the azide-tagged biomolecules, resulting in fluorescently labeled targets that can be visualized using fluorescence microscopy.<sup>[8][9]</sup>

## Quantitative Data

The photophysical and chemical properties of **Tetra-sulfo-Cy7 DBCO** are summarized in the table below. These properties make it an excellent candidate for sensitive and specific detection in complex biological systems.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	750 nm	<sup>[10]</sup>
Emission Maximum ( $\lambda_{em}$ )	773 nm	<sup>[10]</sup>
Extinction Coefficient ( $\epsilon$ )	240,600 $\text{cm}^{-1}\text{M}^{-1}$	<sup>[10]</sup>
Fluorescence Quantum Yield ( $\Phi$ )	0.24	<sup>[10]</sup>
Molecular Weight	~1047.4 g/mol	<sup>[10]</sup>
Solubility	Water, DMSO, DMF	<sup>[9]</sup>

## Experimental Protocols

Here we provide detailed protocols for a typical live-cell imaging experiment involving metabolic labeling of cell surface glycans followed by fluorescent detection with **Tetra-sulfo-Cy7 DBCO**.

## Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the introduction of azide groups into cell surface glycans using an azide-modified sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz).

### Materials:

- Mammalian cells of interest
- Complete cell culture medium
- Ac4ManNAz (or other appropriate azide-modified sugar)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)

### Procedure:

- **Cell Seeding:** Seed the cells of interest onto a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).
- **Prepare Azide Sugar Stock Solution:** Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
- **Metabolic Labeling:** Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50  $\mu$ M.[\[8\]](#)
- **Incubation:** Incubate the cells for 24-48 hours under normal cell culture conditions (e.g., 37°C, 5% CO<sub>2</sub>) to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[\[8\]](#)
- **Washing:** Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide sugar.[\[9\]](#)

## Protocol 2: Fluorescent Labeling with Tetra-sulfo-Cy7 DBCO

This protocol outlines the copper-free click chemistry reaction between the azide-labeled cells and **Tetra-sulfo-Cy7 DBCO**.

Materials:

- Azide-labeled live cells (from Protocol 1)
- **Tetra-sulfo-Cy7 DBCO**
- Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
- DMSO (if **Tetra-sulfo-Cy7 DBCO** is in solid form)

Procedure:

- **Prepare Dye Solution:** Prepare a stock solution of **Tetra-sulfo-Cy7 DBCO** in DMSO or water. Further dilute the stock solution in live cell imaging buffer to a final working concentration of 5-20  $\mu\text{M}$ .[\[11\]](#)
- **Cell Labeling:** Add the **Tetra-sulfo-Cy7 DBCO** working solution to the azide-labeled cells.
- **Incubation:** Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[\[9\]](#)
- **Washing:** Remove the labeling solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound dye.[\[8\]](#)[\[9\]](#)

## Protocol 3: Live-Cell Imaging

This protocol describes the imaging of the labeled cells using a fluorescence microscope.

Materials:

- Labeled live cells (from Protocol 2)

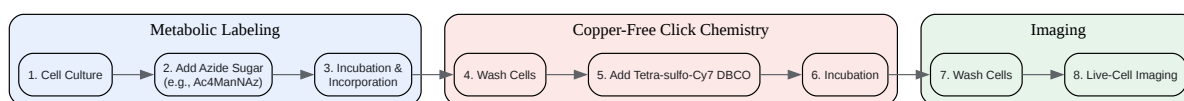
- Fresh live cell imaging buffer
- Fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets for Cy7.

#### Procedure:

- **Add Fresh Buffer:** Add fresh, pre-warmed live cell imaging buffer to the cells.
- **Microscopy Setup:** Place the imaging dish on the microscope stage within the live-cell imaging chamber, maintaining the temperature at 37°C and CO2 levels at 5%.
- **Image Acquisition:** Acquire images using the appropriate filter sets for Tetra-sulfo-Cy7 (Excitation: ~740-760 nm, Emission: ~770-800 nm).
- **Optional Counterstaining:** If desired, other cellular compartments can be stained with compatible live-cell dyes (e.g., Hoechst 33342 for the nucleus).[9]

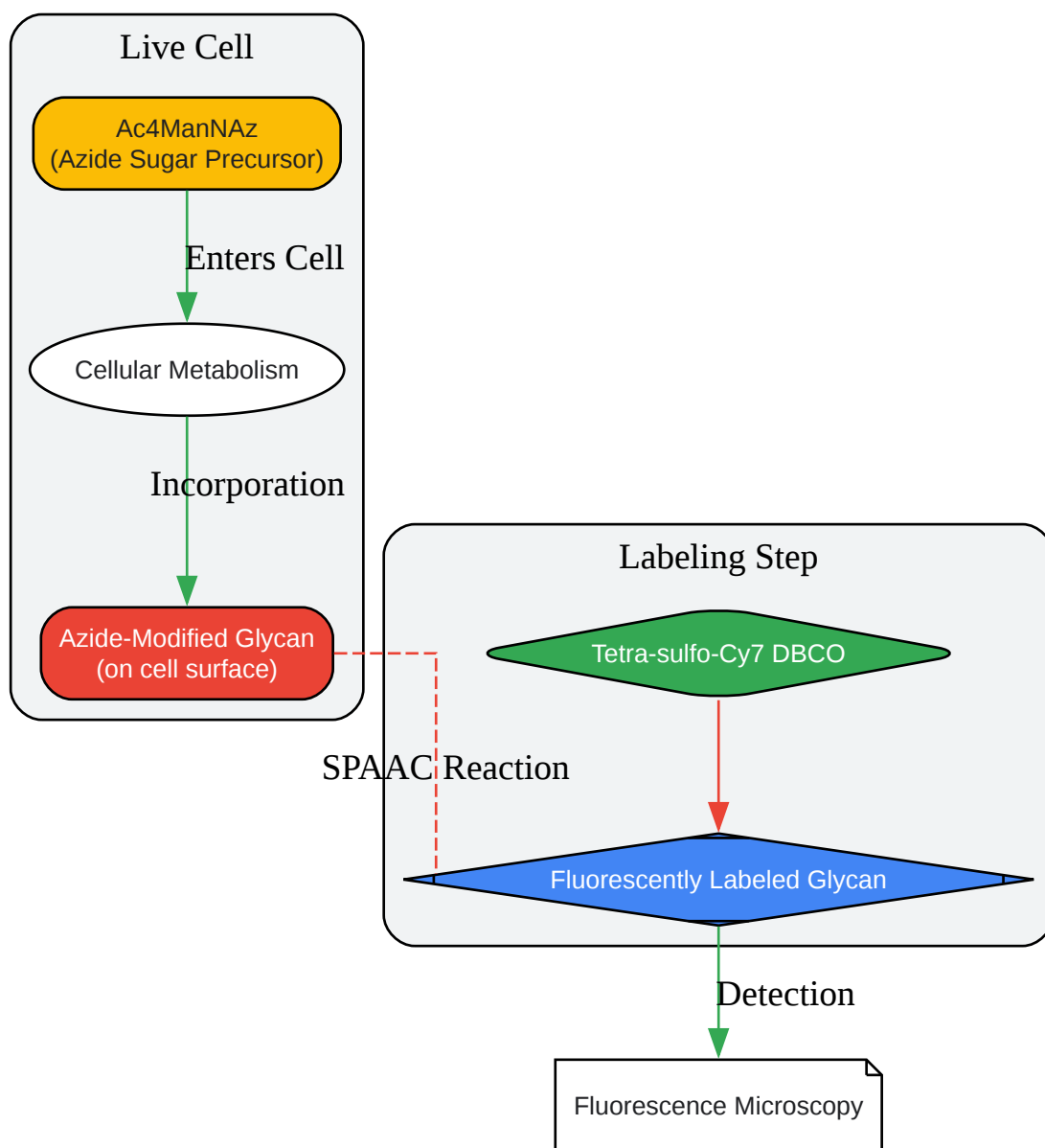
## Visualizations

The following diagrams illustrate the key processes involved in using **Tetra-sulfo-Cy7 DBCO** for live-cell imaging.



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Caption: Experimental workflow for live-cell imaging.



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Caption: Bioorthogonal labeling of cell surface glycans.

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